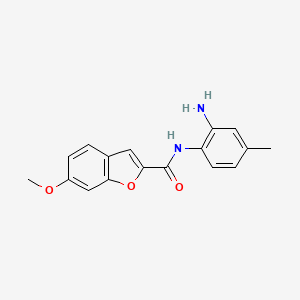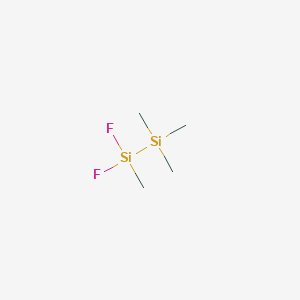![molecular formula C10H14O B14623187 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane CAS No. 59055-17-3](/img/structure/B14623187.png)
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
科学的研究の応用
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers due to its reactive nature.
作用機序
The mechanism of action of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides a kinetic opportunity to initiate ring-opening reactions via coordination to metal species. This compound can undergo various transformations, including thermal reactions, nucleophilic addition, and rhodium-c
特性
CAS番号 |
59055-17-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-7(2)6-9-8-4-3-5-11-10(8)9/h8,10H,3-5H2,1-2H3 |
InChIキー |
QTYYYLBECCFVTO-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C1C2C1OCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


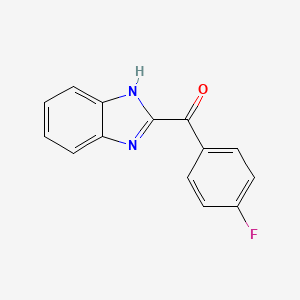
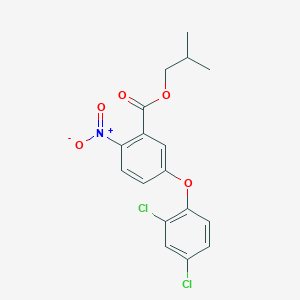
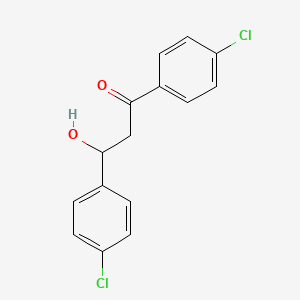


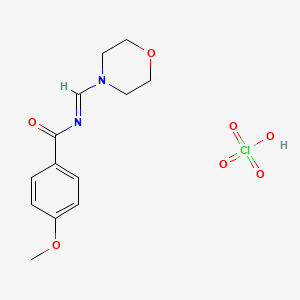
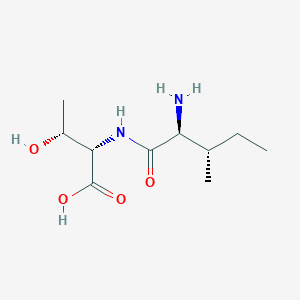
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
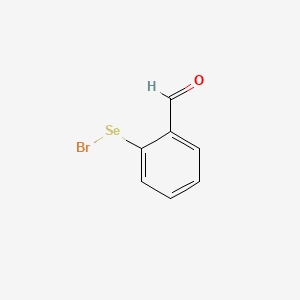
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
